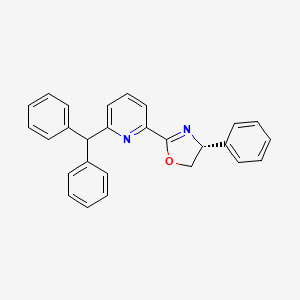

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSBILBZRCBYNW-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzhydryl chloride, 2-aminopyridine, and phenylacetic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including nucleophilic substitution and condensation reactions.

Cyclization: The intermediate undergoes cyclization to form the oxazole ring. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst and controlled temperature.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve:

Scale-Up of Reactions: The reactions are scaled up to produce larger quantities of the compound.

Optimization of Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.

Automation: Automated systems are used to control reaction parameters and ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibits promising anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Neuroprotective Effects

Another significant application is in neuroprotection. The compound has been studied for its ability to protect neuronal cells from oxidative stress and neuroinflammation. In vitro studies showed that it could reduce the levels of reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ROS Levels (µM) | 50 | 25 |

| IL-6 Production (pg/mL) | 200 | 80 |

| Neuronal Viability (%) | 60 | 90 |

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through disk diffusion assays, revealing significant inhibition zones for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole to enhance its anticancer activity. The most potent derivative exhibited an IC50 value of 8 µM against breast cancer cells, significantly lower than the parent compound.

Case Study 2: Neuroprotection in Animal Models

A study conducted on mice subjected to induced neurodegeneration demonstrated that administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Mechanism of Action

The mechanism of action of ®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors, modulating their activity.

Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

Modulation of Signaling Pathways: It may influence signaling pathways within cells, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the pyridine or dihydrooxazole rings, influencing molecular weight, solubility, and stereochemical properties:

Table 1: Structural and Physical Properties of Selected Oxazoline Derivatives

- Electronic Effects : Methoxy and methyl groups (e.g., in ) may improve solubility in polar solvents, whereas benzo[b]thiophene derivatives () introduce π-π stacking capabilities .

Table 2: Antifungal Activity of 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives

| Compound | MIC against C. albicans (μg/mL) | MIC against C. neoformans (μg/mL) | MIC against A. fumigatus (μg/mL) | Reference |

|---|---|---|---|---|

| A30 | 0.03 | 0.25 | 0.25 | |

| A34 | 0.5 | 2.0 | 2.0 |

The absence of a benzo[b]thiophene moiety in the target compound likely precludes similar antifungal activity, highlighting the critical role of heterocyclic substituents in bioactivity .

Stereochemical Considerations

Stereochemistry significantly impacts properties:

- Specific Rotation: Nocazoline A, a 4-hydroxymethyl analog, exhibits [α]25D +15, whereas its enantiomer (Yanglingmycin) shows [α]28D -16.2, underscoring the influence of configuration on optical activity .

- Enantiomeric Purity: The target compound’s 99% ee ensures reliability in asymmetric synthesis, contrasting with racemic mixtures of non-chiral analogs .

Biological Activity

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, noted for its structural complexity and potential biological activities. This article delves into its biological activities, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, contributing to its unique reactivity and interaction profiles. The IUPAC name is (4R)-2-(6-benzhydrylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole, with a molecular formula of CHNO and a molecular weight of 356.46 g/mol .

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to oxazoles. For instance, compounds structurally similar to (R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibited broad-spectrum antifungal activity against pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 µg/mL for C. albicans .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 |

| A31 | Cryptococcus neoformans | 0.25 |

| A33 | Aspergillus fumigatus | 0.50 |

Antitumor Activity

In vitro studies have shown that derivatives of oxazole compounds can inhibit the proliferation of cancer cells. For example, certain synthesized derivatives demonstrated significant cytotoxicity against various human lung cancer cell lines (A549, HCC827, NCI-H358), with IC values indicating effective antitumor potential .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5 | A549 | 6.26 |

| 6 | HCC827 | 20.46 |

| 9 | NCI-H358 | 16.00 |

The mechanism by which (R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may act as a ligand for specific receptors or enzymes, modulating their activity.

- DNA Binding : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, disrupting cellular proliferation processes .

- Metabolic Stability : Some derivatives exhibit high metabolic stability in human liver microsomes, which is crucial for their pharmacokinetic profiles .

Comparative Studies

Comparative analysis with other oxazole derivatives reveals that structural modifications significantly influence biological activity:

- Chirality : The chiral nature of (R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole enhances its binding affinity to biological targets compared to its non-chiral counterparts.

- Substituent Variations : Variants with different alkyl groups (e.g., isopropyl vs. ethyl) demonstrate differing levels of potency against fungal and cancer cell lines.

Q & A

Q. How can computational modeling guide the design of novel derivatives?

- Approach :

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) .

- QSAR models : Correlate substituent electronegativity with bioactivity .

Tables for Methodological Reference

Table 1: Key Spectral Data for Structural Validation

| Technique | Key Peaks | Reference |

|---|---|---|

| NMR | δ 7.2–7.5 (m, aromatic H) | |

| IR | 1650 cm (C=N stretch) | |

| GC-MS | m/z 342.43 (M) |

Table 2: Comparative Yields in Synthetic Methods

| Method | Yield Range | Purity |

|---|---|---|

| Traditional reflux | 83–94% | >99% |

| Catalytic asymmetric | 75–88% | 97–99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.